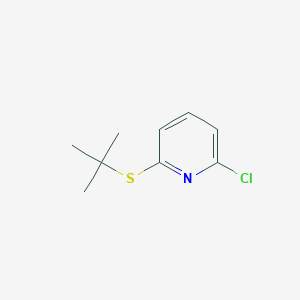
2-(Tert-butylthio)-6-chloropyridine
Descripción general
Descripción
The tert-butylthio group is an organosulfur compound with the formula (CH3)3CSH . It’s used as an odorant for natural gas, which is otherwise odorless . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The tert-butylthio group can be synthesized by the reaction of zinc sulfide and tert-butyl chloride . Another method involves the reaction of the Grignard reagent, tert-BuMgCl, with sulfur to give the corresponding thiolate, followed by hydrolysis .Molecular Structure Analysis
The tert-butylthio group consists of a sulfur atom bonded to a tert-butyl group. The tert-butyl group is a very bulky group, which can have significant effects on the reactivity of the molecule .Chemical Reactions Analysis
The tert-butylthio group can react with thallium (I) ethoxide to give the thallium thiolate . This thallium thiolate can be used to convert acyl chlorides to the thioester .Aplicaciones Científicas De Investigación
Photocatalytic Degradation
2-(Tert-butylthio)-6-chloropyridine and its derivatives are of significant interest in studies related to environmental pollution control. They are used in the degradation of hazardous materials. A study demonstrated the efficacy of photolytic and photocatalytic degradation of substituted pyridines, highlighting their potential in treating wastewaters containing these compounds (Stapleton et al., 2010).
Synthesis of Nucleosides
These compounds play a crucial role in the synthesis of complex organic molecules. For instance, a methodology for preparing 6-substituted pyridin-3-yl C-nucleosides involves the use of 6-chloropyridin derivatives, which are key intermediates in these syntheses (Joubert et al., 2007).
Synthesis of N-Heterocyclic Compounds
This compound derivatives are integral in the synthesis of various N-heterocyclic compounds. These compounds have broad applications in pharmaceuticals and materials science. One study describes the one-pot synthesis of N-heterocyclic compounds from cyclopropenethione derivatives, highlighting the versatility of these pyridine derivatives (Matsumura et al., 2000).
Organopalladium Chemistry
In organometallic chemistry, this compound derivatives are used to form organopalladium complexes. These complexes are studied for their potential in catalysis and as intermediates in organic synthesis (Isobe et al., 1986).
Medicinal Chemistry
These derivatives are also explored in the field of medicinal chemistry. For example, studies on PET probes for mitochondrial complex I activity involve derivatives of this compound (Tsukada et al., 2014).
Metal Extraction
They are used in the selective extraction of metals such as palladium(II) and mercury(II), demonstrating their importance in hydrometallurgy (Inoue et al., 1987).
Safety and Hazards
Mecanismo De Acción
Target of action
Organosulfur compounds like tert-butylthiol, a component of this compound, are known to interact with a variety of biological targets .
Mode of action
Without specific studies on “2-(Tert-butylthio)-6-chloropyridine”, it’s difficult to say exactly how it interacts with its targets. Organosulfur compounds often act through covalent modification of their targets, particularly at reactive cysteine residues .
Biochemical pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways “this compound” might affect. Organosulfur compounds can be involved in a variety of biochemical processes, including redox reactions and signal transduction .
Result of action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “this compound” might be. If it acts similarly to other organosulfur compounds, it could potentially modify proteins and affect their function .
Propiedades
IUPAC Name |
2-tert-butylsulfanyl-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYBLUKIJYXTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

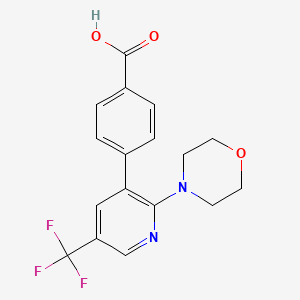

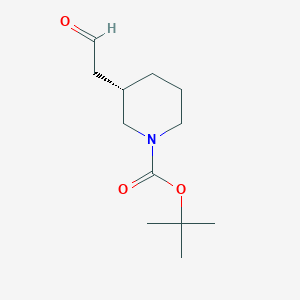
![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)
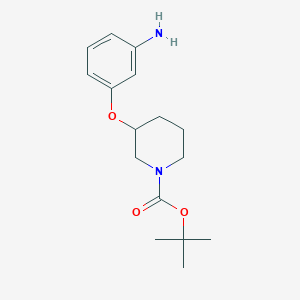
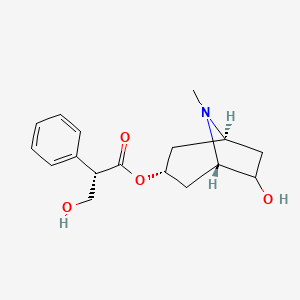

![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)



